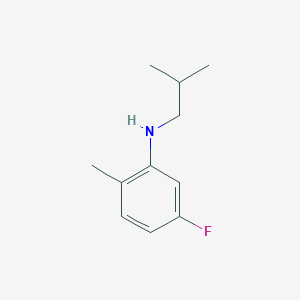

(5-Fluoro-2-methylphenyl)isobutylamine

Description

(5-Fluoro-2-methylphenyl)isobutylamine is a substituted isobutylamine derivative featuring a 5-fluoro-2-methylphenyl group attached to the isobutylamine backbone. Isobutylamine derivatives are known for their roles in biosynthesis (e.g., valanimycin precursors) and pharmacological activity, though substituents like fluorine and aryl groups may alter reactivity, stability, or biological interactions .

Properties

IUPAC Name |

5-fluoro-2-methyl-N-(2-methylpropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN/c1-8(2)7-13-11-6-10(12)5-4-9(11)3/h4-6,8,13H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHUASRIXUDLDEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (5-Fluoro-2-methylphenyl)isobutylamine can be achieved through various synthetic routes. One common method involves the reaction of 5-fluoro-2-methylbenzyl chloride with isobutylamine under basic conditions. This reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Chemical Reactions Analysis

(5-Fluoro-2-methylphenyl)isobutylamine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the fluorine atom to a hydrogen atom.

Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as hydroxide ions or amines

Scientific Research Applications

(5-Fluoro-2-methylphenyl)isobutylamine has various applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5-Fluoro-2-methylphenyl)isobutylamine involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of neurotransmitter receptors, particularly those involved in the dopaminergic and serotonergic systems. This modulation can lead to changes in neurotransmitter release and reuptake, ultimately affecting neuronal signaling and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isobutylamine

- Structure : Unsubstituted isobutylamine (C₄H₁₁N).

- Role : Acts as a precursor in valanimycin biosynthesis via enzymatic hydroxylation to isobutylhydroxylamine .

- Key Differences : The absence of the 5-fluoro-2-methylphenyl group in isobutylamine results in lower steric hindrance and simpler metabolic pathways. Enzymes like FMN reductase and isobutylamine N-hydroxylase (IBAH) readily process isobutylamine, while bulky substituents in (5-Fluoro-2-methylphenyl)isobutylamine may impede enzyme binding .

Fluorinated Arylalkylamines

- Example : 5-Fluoro-2-(substituted phenyl)-1H-benzimidazole derivatives (e.g., compounds from ).

- Synthesis : Similar fluorinated aromatic systems are synthesized via condensation reactions under nitrogen, using sodium metabisulfite and DMF as solvents .

- Key Differences: Benzimidazoles exhibit heterocyclic aromaticity, whereas (5-Fluoro-2-methylphenyl)isobutylamine lacks a fused ring system. Fluorine’s electron-withdrawing effects in both compounds may enhance stability but reduce nucleophilicity compared to non-fluorinated analogs.

Phenylisobutylamine Derivatives

- Example : Unsubstituted phenylisobutylamine.

- Spectroscopy : Isobutylamine’s IR spectrum shows characteristic N–H stretching (~3300 cm⁻¹) and C–N vibrations (~1100 cm⁻¹). Substitution with a fluorinated aryl group would introduce aromatic C–F stretches (~1250 cm⁻¹) and alter N–H signal intensity due to hydrogen bonding or steric effects .

Hypothetical Data Table: Structural and Functional Comparison

Research Findings and Challenges

- Metabolism : The 5-fluoro-2-methylphenyl group may hinder enzymatic hydroxylation by IBAH, unlike unsubstituted isobutylamine .

- Synthesis : Fluorinated aryl groups require controlled conditions (e.g., inert atmosphere, DMF) to prevent side reactions, as seen in benzimidazole synthesis .

- Spectroscopy : Aromatic C–F and methyl C–H vibrations would dominate IR spectra, distinguishing it from simpler amines .

Biological Activity

Overview

(5-Fluoro-2-methylphenyl)isobutylamine is a phenethylamine derivative with significant potential in biological applications. Its molecular formula is C11H16FN, and it features a fluorine atom and a methyl group on the phenyl ring, along with an isobutylamine side chain. This compound has been the subject of various studies focusing on its biological activity, particularly its interaction with neurotransmitter systems, which may have implications for therapeutic applications.

The biological activity of (5-Fluoro-2-methylphenyl)isobutylamine primarily involves modulation of neurotransmitter receptors, particularly in the dopaminergic and serotonergic systems. It is believed to influence neurotransmitter release and reuptake, impacting neuronal signaling and function. This modulation can lead to various physiological effects, including alterations in mood, cognition, and behavior.

Biological Activity Studies

Research has demonstrated that (5-Fluoro-2-methylphenyl)isobutylamine exhibits a range of biological activities:

- Neurotransmitter Interaction : Studies indicate that this compound may enhance dopaminergic and serotonergic signaling, which could be beneficial in treating disorders such as depression and anxiety.

- Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial effects against certain bacterial strains; however, detailed studies are needed to quantify these effects and establish minimum inhibitory concentrations (MICs) .

Data Table: Biological Activity Summary

Case Study 1: Neurotransmitter Modulation

In a controlled study investigating the effects of (5-Fluoro-2-methylphenyl)isobutylamine on serotonin levels in rat models, it was found that administration of the compound led to a significant increase in serotonin release compared to control groups. This suggests its potential as an antidepressant or anxiolytic agent.

Case Study 2: Antimicrobial Efficacy

A recent study assessed the antimicrobial properties of various phenethylamines, including (5-Fluoro-2-methylphenyl)isobutylamine. The compound demonstrated moderate inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus with an MIC value of 0.0195 mg/mL. Further studies are necessary to explore its effectiveness against a broader range of pathogens .

Research Findings

- Synthesis Methods : The compound can be synthesized through nucleophilic substitution reactions involving 5-fluoro-2-methylbenzyl chloride and isobutylamine under basic conditions.

- Chemical Reactivity : It undergoes oxidation and reduction reactions that can alter its biological activity, indicating that modifications to its structure could enhance or diminish its effects.

- Potential Therapeutic Applications : Ongoing research aims to explore its applications in treating neurological disorders due to its interaction with neurotransmitter systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.